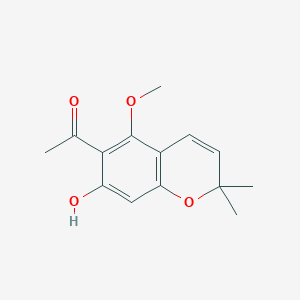
Evodinnol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Evodinnol is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Evodinnol typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of indolylboronic acids, which are reacted with electrophilic compounds under specific conditions . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are carried out in solvents like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may utilize sol-gel chemistry techniques, which involve the transformation of liquid precursors into solid materials through hydrolysis and condensation processes . This method is advantageous for producing large quantities of this compound with high purity and consistency.
化学反应分析
Types of Reactions
Evodinnol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
科学研究应用
Evodinnol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Evodinnol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain
属性
CAS 编号 |
529-70-4 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
1-(7-hydroxy-5-methoxy-2,2-dimethylchromen-6-yl)ethanone |
InChI |
InChI=1S/C14H16O4/c1-8(15)12-10(16)7-11-9(13(12)17-4)5-6-14(2,3)18-11/h5-7,16H,1-4H3 |
InChI 键 |
YZCIFCCSUSQBBT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C2=C(C=C1O)OC(C=C2)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
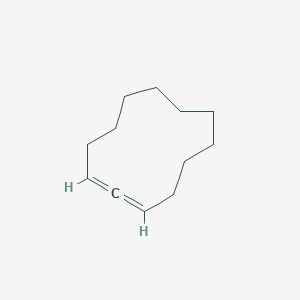
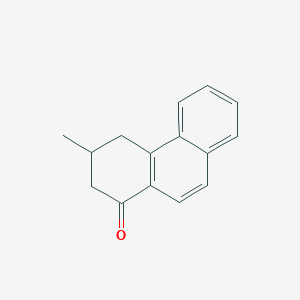
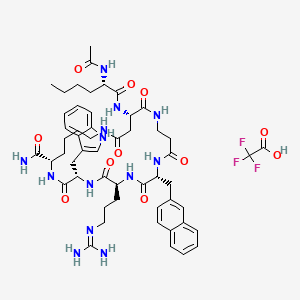
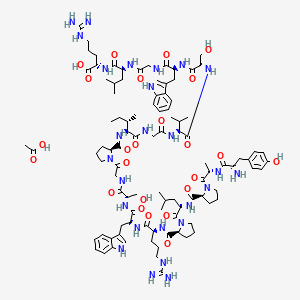
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
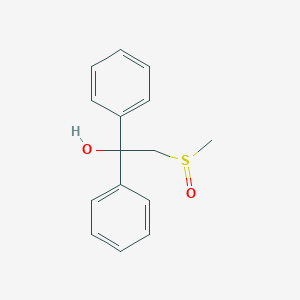

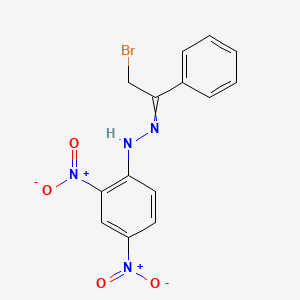

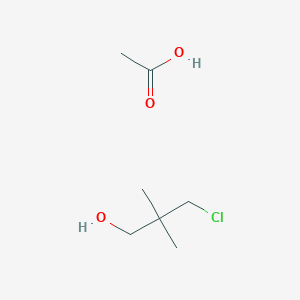
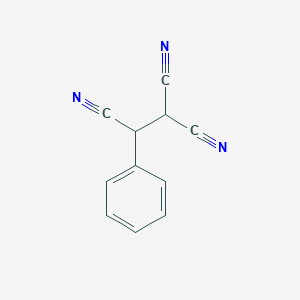
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)

